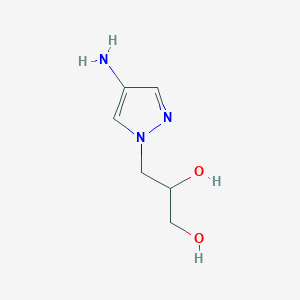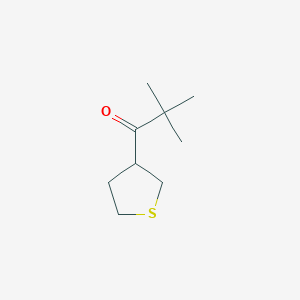
2,2-Dimethyl-1-(thiolan-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-(thiolan-3-yl)propan-1-one is an organic compound with the molecular formula C9H16OS. It is known for its unique structure, which includes a thiolane ring and a ketone functional group. This compound is used in various chemical and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(thiolan-3-yl)propan-1-one typically involves the reaction of 2,2-dimethylpropanal with thiolane under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control is common to optimize the reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1-(thiolan-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: The ketone group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ketones and alcohols.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-(thiolan-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1-(thiolan-3-yl)propan-1-one involves its interaction with various molecular targets. The thiolane ring and ketone group allow it to participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways and affect enzyme activity, making it a compound of interest in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-one
- 2,2-Dimethyl-1-(thiolan-2-yl)propan-1-one
- 2,2-Dimethyl-1-(thiolan-4-yl)propan-1-one
Uniqueness
2,2-Dimethyl-1-(thiolan-3-yl)propan-1-one is unique due to its specific thiolane ring position and the presence of a ketone group. This structural arrangement imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C9H16OS |
|---|---|
Peso molecular |
172.29 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-(thiolan-3-yl)propan-1-one |
InChI |
InChI=1S/C9H16OS/c1-9(2,3)8(10)7-4-5-11-6-7/h7H,4-6H2,1-3H3 |
Clave InChI |
RLYNFQYRVMPODM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C1CCSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


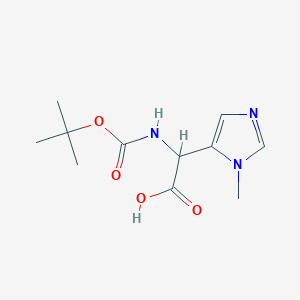

![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclopentan-1-ol](/img/structure/B13168766.png)
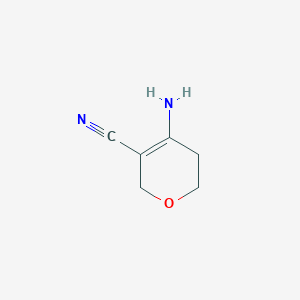
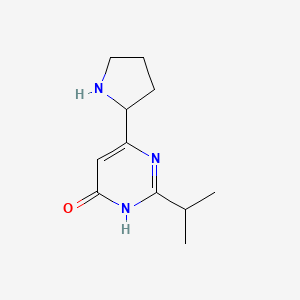
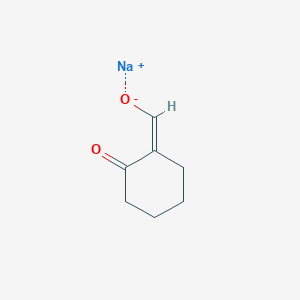
![5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13168793.png)

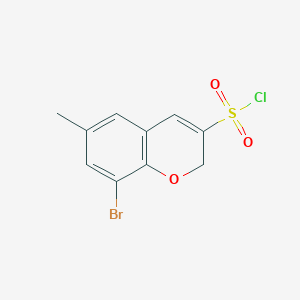
![3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile](/img/structure/B13168802.png)
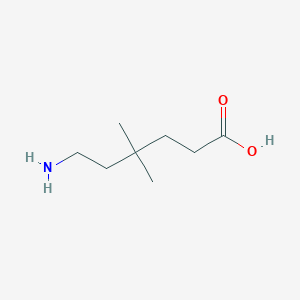

![N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide](/img/structure/B13168813.png)
